Fluorocholine bromide is classified as a radiopharmaceutical agent. It falls under the category of choline analogs and is specifically used in oncological imaging. The compound is synthesized using fluorine-18, a radioactive isotope that emits positrons, making it suitable for PET applications.
The synthesis of fluorocholine bromide typically involves several steps:
The automated synthesis process has been optimized to enhance yields and reduce contamination, achieving radiochemical purities greater than 98% .
Fluorocholine bromide has a complex molecular structure characterized by the presence of a quaternary ammonium group due to its choline moiety and a fluorine atom attached to the carbon chain. The molecular formula can be represented as , indicating the presence of bromine and fluorine in its structure.
Fluorocholine bromide participates in several chemical reactions relevant to its function as a PET tracer:
The mechanism by which fluorocholine bromide functions in PET imaging involves its uptake by cells that are metabolically active, particularly cancerous cells:
Fluorocholine bromide exhibits several notable physical and chemical properties:
The compound's stability and solubility make it suitable for intravenous administration in clinical settings. Its pharmacokinetics have been studied extensively, showing rapid uptake in tissues with high choline metabolism .
Fluorocholine bromide has significant applications in medical imaging:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: